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Abstract
AVN-211 (also known as CD-008-0173) is a potent and highly selective antagonist of the 5-

hydroxytryptamine-6 (5-HT6) receptor. This receptor subtype is predominantly expressed in the

central nervous system, particularly in brain regions implicated in cognition and memory, such

as the hippocampus and cortex.[1] Antagonism of the 5-HT6 receptor has been shown to

modulate multiple neurotransmitter systems, including acetylcholine and glutamate, leading to

pro-cognitive effects in preclinical models of Alzheimer's disease.[1] AVN-211 has undergone

preclinical and clinical evaluation for its therapeutic potential in central nervous system

disorders, primarily schizophrenia and Alzheimer's disease. This technical guide provides a

comprehensive overview of the available data on AVN-211, including its mechanism of action,

preclinical and clinical findings, and detailed experimental methodologies. The potential

implications for other neurodegenerative disorders, such as Parkinson's and Huntington's

disease, are also discussed based on the known role of the 5-HT6 receptor in neuronal

function.

Introduction
Neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and

Huntington's disease, represent a significant and growing global health burden. A common

pathological feature of these diseases is the progressive loss of neuronal function and

structure, leading to debilitating cognitive, motor, and behavioral impairments. Current
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therapeutic strategies are largely symptomatic and offer limited disease-modifying effects. The

serotonin 5-HT6 receptor has emerged as a promising therapeutic target for cognitive

enhancement in these disorders.[1] AVN-211, a selective 5-HT6 receptor antagonist, has been

investigated for its potential to ameliorate cognitive deficits associated with neurodegeneration.

Mechanism of Action of AVN-211
AVN-211 exerts its pharmacological effects through high-affinity binding to and blockade of the

5-HT6 receptor.[2] This G-protein coupled receptor is primarily coupled to the Gs alpha subunit,

and its activation leads to the stimulation of adenylyl cyclase and an increase in intracellular

cyclic adenosine monophosphate (cAMP). By antagonizing this receptor, AVN-211 modulates

downstream signaling cascades, ultimately influencing the activity of various neurotransmitter

systems.

Signaling Pathways
The primary signaling pathway modulated by AVN-211 is the canonical Gs-cAMP pathway.

However, the 5-HT6 receptor is also known to signal through alternative, non-G-protein-

mediated pathways, including those involving Fyn tyrosine kinase and the extracellular signal-

regulated kinase (ERK). The antagonism of these pathways by AVN-211 is thought to

contribute to its pro-cognitive effects.

AVN-211 antagonizes the canonical 5-HT6 receptor signaling pathway.
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In Vitro Binding and Functional Activity
AVN-211 demonstrates high affinity and potent antagonist activity at the human 5-HT6

receptor. Its selectivity has been characterized against a panel of other receptors, ion channels,

and transporters.

Parameter Value Assay Type Reference

Ki (human 5-HT6) 1.09 nM Radioligand Binding [2]

IC50 (human 5-HT6) 2.34 nM
Functional

Antagonism
[2]

Selectivity

>5000-fold over 65

other receptors,

enzymes, and ion

channels

Radioligand Binding [2][3]

Ki (5-HT2B) 196 nM Radioligand Binding [2]

In Vivo Pharmacokinetics
Pharmacokinetic properties of AVN-211 have been evaluated in multiple species. The

compound exhibits characteristics suitable for a centrally acting therapeutic agent.

Species Route Dose Key Findings Reference

Mice i.p. 0.05-1 mg/kg

Significantly

reverses memory

impairment.

[2]

Rats i.p. 0.05-0.2 mg/kg

Significantly

improves

navigation ability.

[2]

Monkeys - -

Favorable

pharmacokinetic

profile.

[4]
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Experimental Protocols
Radioligand Binding Assay for 5-HT6 Receptor
Objective: To determine the binding affinity (Ki) of AVN-211 for the human 5-HT6 receptor.

Materials:

Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.

Radioligand: [3H]-LSD (Lysergic acid diethylamide).

Non-specific binding control: Methiothepin (5 µM).

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

96-well microplates.

Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine.

Scintillation fluid.

Scintillation counter.

Procedure:

In a 96-well plate, combine 100 µL of membrane suspension (25 µg protein/well), 10 µL of

[3H]-LSD (final concentration 2.5-10.0 nM), and 90 µL of either binding buffer (for total

binding), methiothepin (for non-specific binding), or varying concentrations of AVN-211.

Incubate the plate at 37°C for 60 minutes.[5]

Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell

harvester.

Wash the filters three times with ice-cold wash buffer.
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Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a

scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the IC50 value of AVN-211 from the competition curve and calculate the Ki value

using the Cheng-Prusoff equation.

Morris Water Maze for Cognitive Assessment in an
Alzheimer's Disease Mouse Model
Objective: To evaluate the effect of AVN-211 on spatial learning and memory in a transgenic

mouse model of Alzheimer's disease.

Apparatus:

A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white

paint.

A hidden platform submerged 1 cm below the water surface.

Visual cues placed around the room.

A video tracking system.

Procedure:

Acquisition Phase (4-6 days):

Mice are given four trials per day to find the hidden platform.

For each trial, the mouse is released from one of four starting positions.

The trial ends when the mouse finds the platform or after a maximum time (e.g., 60

seconds). If the mouse fails to find the platform, it is guided to it.

The time to find the platform (escape latency) and the path length are recorded.
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Probe Trial (Day after last acquisition day):

The platform is removed from the pool.

The mouse is allowed to swim freely for a set time (e.g., 60 seconds).

The time spent in the target quadrant (where the platform was located) and the number of

times the mouse crosses the former platform location are measured.

Data Analysis:

Escape latencies during the acquisition phase are analyzed using repeated measures

ANOVA.

Probe trial data are analyzed using one-way ANOVA or t-tests to compare between

treatment groups.

AVN-211 in Neurodegenerative Disorders
Alzheimer's Disease
Preclinical studies have demonstrated the potential of AVN-211 to improve cognitive function in

animal models of Alzheimer's disease.[4] In these models, AVN-211 has been shown to

reverse memory deficits and enhance learning.[4] The pro-cognitive effects of AVN-211 are

believed to be mediated by its ability to modulate cholinergic and glutamatergic

neurotransmission through 5-HT6 receptor blockade.[1] In 2015, Avineuro Pharmaceuticals

announced plans to initiate clinical trials of AVN-211 for Alzheimer's disease.[6][7] However, the

current status of these trials is not publicly available.

Parkinson's Disease and Huntington's Disease
While there are no direct studies of AVN-211 in Parkinson's or Huntington's disease, the role of

the 5-HT6 receptor in these conditions is an area of emerging research. Cognitive impairment

is a significant non-motor symptom in both diseases. Given the pro-cognitive effects of 5-HT6

receptor antagonists, it is plausible that they could offer therapeutic benefits. For instance,

some research suggests that 5-HT6 receptor antagonists may have a role in managing

neuropsychiatric symptoms in dementia, which can be a feature of Parkinson's disease.[8]

Latrepirdine, a compound with 5-HT6 antagonist activity, was investigated in clinical trials for
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Huntington's disease.[9] Further research is warranted to explore the potential of selective 5-

HT6 receptor antagonists like AVN-211 in these patient populations.

Clinical Development and Current Status
AVN-211 has progressed through Phase I and Phase II clinical trials for the treatment of

schizophrenia.[10][11] A Phase IIa trial showed that AVN-211 as an add-on therapy to

antipsychotics resulted in a significant improvement in the PANSS positive subscale score.[12]

A subsequent Phase IIb study was initiated in 2013.[6] In 2015, Avineuro reported the

completion of a Phase II pilot study of AVN-211 in schizophrenia, noting that while the primary

endpoint was not met, there was a trend towards superiority over placebo in certain patient

subgroups.[11] The company stated its intention to continue clinical trials for both

schizophrenia and Alzheimer's disease.[11] As of late 2025, there is no publicly available

information on the further clinical development of AVN-211.

Conclusion
AVN-211 is a potent and selective 5-HT6 receptor antagonist with demonstrated pro-cognitive

effects in preclinical models of Alzheimer's disease. Its mechanism of action, involving the

modulation of key neurotransmitter systems, provides a strong rationale for its investigation in

neurodegenerative disorders characterized by cognitive impairment. While clinical development

has focused on schizophrenia, the preclinical data supports its potential in Alzheimer's disease.

The therapeutic utility of AVN-211 and other 5-HT6 receptor antagonists in Parkinson's and

Huntington's disease remains an area for future exploration. Further clinical trials are

necessary to fully elucidate the therapeutic potential of AVN-211 in these debilitating

neurological conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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